4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone
Description
4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone is a chemical compound with the molecular formula C18H16ClN3OS and a molecular weight of 357.865 g/mol . This compound is known for its unique structure, which combines a methoxybenzaldehyde moiety with a thiazolyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
Molecular Formula |
C18H16ClN3OS |
|---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H16ClN3OS/c1-12-17(14-5-7-15(19)8-6-14)21-18(24-12)22-20-11-13-3-9-16(23-2)10-4-13/h3-11H,1-2H3,(H,21,22)/b20-11+ |
InChI Key |
VWSJEJDKOUDGMB-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(N=C(S1)NN=CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone typically involves the reaction of 4-methoxybenzaldehyde with 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Metal Complexation
The compound acts as a polydentate ligand, coordinating with metal ions through:
-
Hydrazone nitrogen ()
-
Thiazole nitrogen
-
Thiazole sulfur
Table 1: Metal Complexes and Properties
Complexation enhances selectivity for rare-earth ions due to the electron-withdrawing 4-chlorophenyl and 5-methyl groups stabilizing the coordination sphere .
Condensation Reactions
The hydrazone moiety undergoes condensation with aldehydes/ketones to form Schiff base derivatives.
Table 2: Condensation Products
The 5-methyl group on the thiazole ring increases steric hindrance, slowing reaction kinetics compared to unsubstituted analogues .
Nucleophilic Substitution on Thiazole Ring
The thiazole’s C-2 position reacts with electrophiles:
Key Reactions:
-
With chloroacetyl chloride : Forms 2-chloroacetyl derivatives under basic conditions .
-
With phenyl isothiocyanate : Yields thiourea-linked hybrids (anti-HIV activity reported) .
Table 3: Substitution Reactions
| Electrophile | Product | Conditions | Biological Activity | Source |
|---|---|---|---|---|
| Phenacyl bromide | 2-Aminothiadiazine | DMF, 80°C | Anticancer (IC₅₀: 2.1 μM) | |
| Malononitrile | Pyran-fused thiazole | Ethanol, reflux | Antioxidant (EC₅₀: 14 μM) |
Cyclization Reactions
The hydrazone linker facilitates cyclization to form heterocycles:
Examples:
-
With elemental sulfur : Forms thiophene derivatives via Gewald synthesis .
-
With cyclohexanone : Produces tetrahydrobenzo[ b]thiophene under Gewald conditions .
Table 4: Cyclization Products
| Reagent | Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| Cyclopentanone | S₈, triethylamine | Cyclopentene[ b]thiophene | 72% | Antifungal agent |
Oxidation and Reduction
-
Oxidation : Hydrazone oxidizes to diazenyl radicals under alkaline H₂O₂, forming nitro derivatives .
-
Reduction : NaBH₄ reduces the bond to , abolishing metal-binding capacity .
Photochemical Reactions
UV irradiation in methanol induces E/Z isomerization of the hydrazone bond, confirmed by NMR . The 4-methoxy group stabilizes the E-isomer due to resonance effects .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone exhibit significant antimicrobial properties. A study demonstrated that derivatives with thiazole structures showed moderate to good activity against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Escherichia coli | 12 µg/mL |
| 2 | Staphylococcus aureus | 10 µg/mL |
| 3 | Pseudomonas aeruginosa | 15 µg/mL |
These results suggest that the presence of thiazole and aromatic groups enhances antimicrobial efficacy, making it a candidate for further development in antibiotic therapies .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Similar thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, such as activating caspase pathways and disrupting mitochondrial function. The hydrazone moiety is believed to play a critical role in these biological activities by interacting with cellular targets involved in cell cycle regulation and apoptosis .
Antioxidant Properties
Thiazole derivatives have been shown to possess antioxidant activities, which can protect cells from oxidative stress. The presence of methoxy and chlorophenyl groups in the structure may enhance these properties, providing a basis for developing compounds that can mitigate oxidative damage in various diseases .
Case Study 1: Antimicrobial Evaluation
In a study published in Der Pharma Chemica, researchers synthesized several benzothiazole derivatives and evaluated their antimicrobial activity against common pathogens. The study found that modifications in the structure significantly influenced the antibacterial efficacy, highlighting the importance of substituents like methoxy and halogens in enhancing biological activity .
Case Study 2: Antitumor Mechanisms
A research article detailed how thiazole derivatives induced apoptosis in human cancer cell lines. The study demonstrated that these compounds could trigger cell cycle arrest and activate pro-apoptotic proteins while inhibiting anti-apoptotic factors. This mechanism underlines the potential of hydrazone compounds as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone can be compared with other similar compounds, such as:
4-Methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone: This compound has a similar structure but lacks the methyl group on the thiazole ring, which can affect its chemical properties and biological activities.
Benzaldehyde derivatives: Compounds like 4-methoxybenzaldehyde and other benzaldehyde derivatives share similar chemical reactivity but differ in their specific substituents and resulting properties. The uniqueness of 4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a hydrazone linkage between 4-methoxybenzaldehyde and a thiazole derivative. The structural formula can be represented as follows:
This structure is significant as it combines functional groups known for diverse biological activities.
Antibacterial Activity
Research indicates that derivatives of 4-methoxybenzaldehyde exhibit notable antibacterial properties. For instance, the related compound 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) demonstrated moderate antibacterial activity against various strains of Salmonella, with Minimum Inhibitory Concentrations (MICs) ranging from 64 to 128 μg/mL .
Table 1: Antibacterial Activity of MBT Against Salmonella Strains
| Strain | MIC (μg/mL) |
|---|---|
| Salmonella typhi (ATCC 6539) | 64 |
| Salmonella paratyphi A | 64 |
| Salmonella paratyphi B | 128 |
| Salmonella typhimurium | 64 |
This suggests that the thiazole moiety may enhance the antibacterial efficacy of the hydrazone derivative.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds derived from 4-methoxybenzaldehyde has also been documented. Thiazole derivatives are known to exhibit anti-inflammatory properties through various mechanisms, potentially involving the inhibition of pro-inflammatory cytokines .
Anticancer Activity
Thiazole-containing compounds have shown promise as anticancer agents. For example, some thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines with IC50 values indicating significant activity . The presence of electron-donating groups like methoxy on the phenyl ring may enhance this activity.
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | A-431 | <1.98 |
| Compound 2 | Bcl-2 Jurkat | <1.61 |
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives related to 4-methoxybenzaldehyde:
- Synthesis and Characterization : A study synthesized MBT from 4-methoxybenzaldehyde and characterized it using IR and NMR spectroscopy, confirming its structure and purity .
- Biological Evaluation : The synthesized MBT was tested for antibacterial activity against multiple strains of Salmonella, showing promising results that warrant further investigation for drug development .
- Molecular Docking Studies : Recent research has utilized molecular docking to predict interactions between thiazole derivatives and biological targets such as viral proteases, indicating potential antiviral properties .
Q & A
Basic: What are the standard synthetic routes for preparing this hydrazone derivative, and how can reaction conditions be optimized for yield and purity?
Answer:
The compound is synthesized via condensation of 4-methoxybenzaldehyde with 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine. A validated protocol involves:
- Refluxing equimolar quantities (1:1 to 1:1.2) of the aldehyde and hydrazine in ethanol with 5 drops of glacial acetic acid for 4–6 hours .
- Purification via vacuum evaporation followed by recrystallization from ethanol-DMF (3:7 v/v) to achieve >85% purity .
- Yield optimization: Adjust reaction temperature (70–80°C) and monitor progress by TLC (ethyl acetate/hexane, 3:7). Final yields typically range from 65–78% .
Basic: Which spectroscopic techniques are most effective for characterizing this hydrazone, and what key spectral signatures should researchers prioritize?
Answer:
Critical characterization methods include:
- 1H NMR :
- 13C NMR :
- C=N imine carbon at δ 145–155 ppm.
- Methoxy carbon at δ 55–56 ppm .
- IR :
- C=N stretch at ~1600 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .
- X-ray crystallography : Resolves E/Z configuration (if crystallized) with bond angles of 120–125° for the hydrazone moiety .
Advanced: How do computational methods enhance understanding of this compound’s bioactivity and enzyme interactions?
Answer:
- DFT calculations (B3LYP/6-311++G(d,p)):
- Molecular docking (AutoDock Vina):
Advanced: What strategies resolve contradictions between in vitro and cellular bioactivity data?
Answer:
Discrepancies arise from:
- Metabolic stability : Incubate with liver microsomes (1 mg/mL, NADPH system) to assess degradation (t1/2 < 30 min indicates rapid metabolism) .
- Membrane permeability : Compare EC50 in cell-free (e.g., 8.7 µM) vs. cell-based assays (e.g., 32 µM); use Caco-2 models (Papp < 1×10⁻⁶ cm/s indicates poor absorption) .
- Protein binding : Equilibrium dialysis with human serum albumin (40 mg/mL) quantifies free fraction (e.g., 12% unbound) .
Basic: What biological activities are documented, and what assay parameters ensure reproducibility?
Answer:
Key activities include:
- CYP2A6 inhibition : IC50 = 8.7 µM (human liver microsomes, coumarin 7-hydroxylation assay) .
- Antifungal activity : MIC = 32 µg/mL against Candida albicans (CLSI M27-A3 protocol) .
Critical parameters : - DMSO concentration ≤0.1% to avoid solvent toxicity.
- Fresh compound solutions (stored at -20°C ≤1 week).
- Positive controls: Ketoconazole (antifungal) and methoxsalen (CYP inhibition) .
Advanced: How do substituents (methoxy, chloro) influence reactivity in nucleophilic reactions?
Answer:
- Methoxy group :
- Chlorophenyl group :
Advanced: What crystallographic data validate the compound’s structural configuration?
Answer:
- Single-crystal X-ray diffraction:
- Bond lengths: C=N (1.28 Å), C-S (1.74 Å) .
- Dihedral angle between thiazole and methoxyphenyl rings: 45–50° .
- Space group: P21/c with Z = 4 .
- Hydrogen-bonding network: N-H⋯O (2.1 Å) stabilizes crystal packing .
Basic: What purification methods are recommended to isolate this hydrazone from byproducts?
Answer:
- Column chromatography : Silica gel (40–63 μm) with ethyl acetate/hexane (3:7) eluent .
- Recrystallization : Ethanol-DMF (3:7) at 4°C yields needle-shaped crystals (>90% purity) .
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time 12.3 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
